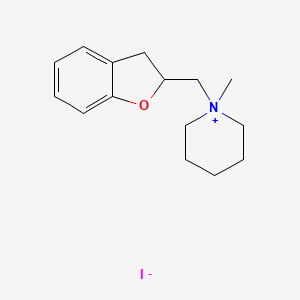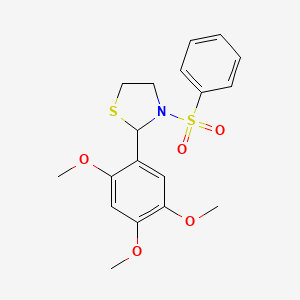![molecular formula C15H15FN2O3S B5179966 N-[4-(dimethylsulfamoyl)phenyl]-3-fluorobenzamide](/img/structure/B5179966.png)
N-[4-(dimethylsulfamoyl)phenyl]-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylsulfamoyl)phenyl]-3-fluorobenzamide is a chemical compound with a complex structure that includes a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to a fluorobenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylsulfamoyl)phenyl]-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylsulfamoyl)phenylboronic acid with 3-fluorobenzoyl chloride under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound .
化学反应分析
Types of Reactions
N-[4-(dimethylsulfamoyl)phenyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
科学研究应用
N-[4-(dimethylsulfamoyl)phenyl]-3-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-[4-(dimethylsulfamoyl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades that regulate cellular processes .
相似化合物的比较
Similar Compounds
- 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
- N-[4-(dimethylsulfamoyl)phenyl]acetamide
- 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid
Uniqueness
N-[4-(dimethylsulfamoyl)phenyl]-3-fluorobenzamide is unique due to the presence of both the dimethylsulfamoyl and fluorobenzamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with similar compounds .
属性
IUPAC Name |
N-[4-(dimethylsulfamoyl)phenyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-18(2)22(20,21)14-8-6-13(7-9-14)17-15(19)11-4-3-5-12(16)10-11/h3-10H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIHRIPRIUYICJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-1-methyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5179883.png)
![N,N-dimethyl-3-[(pyridin-4-ylmethylamino)methyl]pyridin-2-amine](/img/structure/B5179890.png)
![2-Iodo-6-methoxy-4-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B5179896.png)

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B5179914.png)


![4-{[(3-fluorophenyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5179935.png)
![(5E)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B5179939.png)
![(5E)-5-[[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5179958.png)
![(3S,4S)-1-[[5-(3-hydroxyprop-1-ynyl)thiophen-2-yl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5179989.png)
![1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5179991.png)

![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5180002.png)
